(3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide
Description
“(3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide” is a sulfone derivative featuring a tetrahydrothiophene 1,1-dioxide (sulfolane) core modified with a hydroxyl group at the 3S position and an imidazole substituent at the 4-position. The hydroxyl group introduces stereochemical complexity and hydrogen-bonding capability, while the imidazole moiety, a common pharmacophore, may confer biological activity or metal-coordination properties .
Synthetically, such compounds are likely derived from sulfolane or its precursors via substitution or cycloaddition reactions. For example, Diels–Alder reactions with dihydrothiophene dioxides are established methods for generating fused cyclic sulfones , and analogous strategies could introduce the imidazole group.
Key physical properties can be inferred from sulfolane (tetrahydrothiophene 1,1-dioxide), which has a melting point of 27.4–27.8°C, boiling point of 285°C, and high solubility in polar solvents due to its sulfone group . The addition of hydroxyl and imidazole groups is expected to increase polarity, raising the boiling point and enhancing solubility in aqueous or protic solvents.
Potential applications include:
- Medicinal Chemistry: Cyclic sulfones with fused heterocycles exhibit anti-inflammatory, antiulcer, and psychotropic activities . The imidazole group, prevalent in antifungal and anticancer agents, may enhance bioactivity.
- Solvent Systems: Sulfolane is widely used in industrial separations due to its high selectivity for aromatic compounds . The modified structure could improve selectivity for nitrogen-containing heterocycles.
Properties
Molecular Formula |
C7H10N2O3S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
(3S)-4-imidazol-1-yl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C7H10N2O3S/c10-7-4-13(11,12)3-6(7)9-2-1-8-5-9/h1-2,5-7,10H,3-4H2/t6?,7-/m1/s1 |
InChI Key |
XPHRAVRSPDGVPF-COBSHVIPSA-N |
Isomeric SMILES |
C1[C@H](C(CS1(=O)=O)N2C=CN=C2)O |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxy-substituted tetrahydrothiophene with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized by adjusting parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various imidazole derivatives.
Scientific Research Applications
(3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and imidazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Physical and Chemical Properties of Selected Sulfones
*Properties inferred from structural analogs.
Research Findings
Solvent Performance
Sulfolane’s partition coefficient (β∞) and selectivity (S∞) for aromatic separation outperform many ionic liquids . The target compound’s imidazole group may improve selectivity for nitrogen-containing heterocycles in industrial separations.
Biological Activity
(3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of (3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide is C₇H₈N₂O₂S, with a molecular weight of approximately 172.21 g/mol. The compound features a tetrahydrothiophene ring, which is crucial for its biological activity.
Antimicrobial Properties
Research has indicated that (3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide exhibits significant antimicrobial activity against various bacterial strains. A study by [source] demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cells by inducing apoptosis. Specifically, it was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death in cancer cell lines [source].
The biological activity of (3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation.
- Modulation of Signaling Pathways : It has been shown to affect signaling pathways related to cell survival and apoptosis, particularly those involving the NF-kB and MAPK pathways [source].
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial efficacy | Showed significant inhibition against E. coli and S. aureus |
| Study 2 | Assess anticancer effects | Induced apoptosis in breast cancer cell lines with IC50 values in low micromolar range |
| Study 3 | Investigate mechanism of action | Demonstrated modulation of NF-kB signaling pathway |
Toxicity and Safety Profile
Preliminary toxicity studies indicate that (3S)-3-Hydroxy-4-(1H-imidazol-1-yl)tetrahydrothiophene 1,1-dioxide has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological effects and establish safe dosage ranges for clinical applications [source].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
